molecular formula C15H21ClN2O3S B285297 N-(3-chlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

N-(3-chlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B285297
M. Wt: 344.9 g/mol
InChI Key: WFCIWQKUYZCSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound used in scientific research to investigate its potential therapeutic effects. CSP-1103 belongs to the class of piperidinecarboxamide compounds, which have been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is not yet fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of ion channels in the nervous system. Specifically, this compound has been shown to inhibit the activity of the T-type calcium channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to modulate the release of neurotransmitters such as glutamate and substance P. This compound has also been shown to reduce the activation of glial cells, which play a role in the development of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide for lab experiments is its specificity for the T-type calcium channel. This allows researchers to investigate the role of this channel in various biological processes. Additionally, this compound has been shown to have a good safety profile in animal studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide. One potential application is in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, this compound may have potential as a treatment for inflammatory conditions, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with piperidine in the presence of triethylamine to form 3-chlorobenzoylpiperidine. This compound is then reacted with propylsulfonyl chloride in the presence of potassium carbonate to form this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(3-chlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic effects in various scientific research fields. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound can reduce pain behavior in animal models of neuropathic pain. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.

Properties

Molecular Formula

C15H21ClN2O3S

Molecular Weight

344.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-propylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C15H21ClN2O3S/c1-2-10-22(20,21)18-8-6-12(7-9-18)15(19)17-14-5-3-4-13(16)11-14/h3-5,11-12H,2,6-10H2,1H3,(H,17,19)

InChI Key

WFCIWQKUYZCSLE-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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